Ethyl 4-methyl-2-({[3-(propanoylamino)phenyl]carbonyl}amino)-1,3-thiazole-5-carboxylate
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Overview
Description
ETHYL 4-METHYL-2-(3-PROPANAMIDOBENZAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE is a synthetic organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-METHYL-2-(3-PROPANAMIDOBENZAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a suitable precursor, such as a substituted thioamide, the thiazole ring can be formed through cyclization reactions.
Esterification: The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-METHYL-2-(3-PROPANAMIDOBENZAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the amide to an amine.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the development of agrochemicals or other industrial products.
Mechanism of Action
The mechanism of action of ETHYL 4-METHYL-2-(3-PROPANAMIDOBENZAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-METHYL-2-(3-AMINOBENZAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE
- ETHYL 4-METHYL-2-(3-HYDROXYBENZAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE
Uniqueness
ETHYL 4-METHYL-2-(3-PROPANAMIDOBENZAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. Its propanamide group, for example, might confer different solubility or reactivity compared to similar compounds.
Properties
Molecular Formula |
C17H19N3O4S |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[[3-(propanoylamino)benzoyl]amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C17H19N3O4S/c1-4-13(21)19-12-8-6-7-11(9-12)15(22)20-17-18-10(3)14(25-17)16(23)24-5-2/h6-9H,4-5H2,1-3H3,(H,19,21)(H,18,20,22) |
InChI Key |
BGTRVGJYMXDXIC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)NC2=NC(=C(S2)C(=O)OCC)C |
Origin of Product |
United States |
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